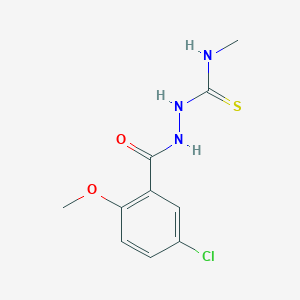![molecular formula C16H15ClN2O2S B5700893 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It reduces inflammation, pain, and fever by inhibiting the production of inflammatory mediators. It also shows anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it exhibits antioxidant and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its broad range of therapeutic applications. It can be used to study the mechanisms of inflammation, pain, fever, tumor growth, and oxidative stress. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several future directions for the research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, arthritis, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interaction with COX enzymes and other molecular targets. Additionally, further research is needed to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a chemical compound with promising therapeutic applications. Its anti-inflammatory, analgesic, antipyretic, anti-tumor, antioxidant, and antimicrobial properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis method of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide to form 3-chloro-4-methoxyphenyl isothiocyanate. This intermediate is then reacted with phenylacetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and anti-tumor properties. Additionally, it has been found to possess antioxidant and antimicrobial activities.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-14-8-7-12(10-13(14)17)18-16(22)19-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACLDRBAZNPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
